molecular formula C14H16ClFN4O B565062 N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride CAS No. 1216989-17-1

N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride

Cat. No.: B565062
CAS No.: 1216989-17-1
M. Wt: 314.782
InChI Key: SNFKATSAUGOEKK-QZFMBAIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Deuterated Structural Significance

Key Structural Features

The compound’s molecular formula is C₁₄H₁₂D₄ClFN₄O , with a molecular weight of 314.78 g/mol . Its structure comprises a pyridine ring substituted with an amino group and an acetamide moiety, linked via a methylamino group to a tetradeuterated 4-fluorophenyl ring (positions 2, 3, 5, and 6 deuterated). The hydrochloride salt enhances solubility and stability, a common formulation strategy in pharmaceuticals.

Deuterium’s Role in Structural Modification

The tetradeuteration of the fluorophenyl group introduces kinetic isotope effects , altering metabolic stability and reaction kinetics. Deuterium substitution at these positions slows enzymatic cleavage of the carbon-deuterium bond, potentially reducing oxidative metabolism at this site. This modification is critical in studies tracking metabolite persistence in biological systems.

Property Value Source
Molecular weight 314.78 g/mol
Deuterium positions 2,3,5,6 (fluorophenyl ring)
Parent compound D13223 (non-deuterated analog)
Salt form Hydrochloride

Role as Flupirtine Metabolite in Pharmacological Contexts

Metabolic Pathways of Flupirtine

Flupirtine’s primary metabolic pathway involves hydrolysis of its carbamate group by carboxylesterases, forming descarboethoxyflupirtine. This intermediate is subsequently acetylated by N-acetyltransferase (NAT) enzymes (NAT1 and NAT2) to yield D13223. The deuterated analog retains this metabolic route, with deuterium altering reaction rates at critical steps.

Pharmacological Activity

D13223 exhibits 20–30% of flupirtine’s analgesic activity , suggesting partial retention of pharmacological properties. Its deuterated form is hypothesized to have prolonged half-life due to reduced metabolic clearance, though this requires further clinical validation.

Toxicological Considerations

Flupirtine’s rare hepatotoxicity is linked to reactive quinone diimine intermediates formed during oxidative metabolism. D13223’s stability may mitigate this risk by reducing further oxidation. The deuterated variant could provide insights into whether isotopic substitution modulates toxicity profiles.

Isotopic Labeling Rationale in Metabolic Studies

Advantages of Deuterium Labeling

Deuterium’s stable isotope properties enable precise tracking of metabolites in complex biological matrices. Key applications include:

  • Metabolic Tracing : Deuterium-labeled compounds allow non-radioactive quantification of metabolite flux via mass spectrometry or nuclear magnetic resonance (NMR).
  • Kinetic Isotope Effects : Slower cleavage of C-D bonds reduces premature metabolic degradation, enhancing detectability in in vivo studies.
  • Pathway Discrimination : Deuterium’s distinct mass signature aids in distinguishing between metabolic pathways (e.g., oxidative vs. conjugative).
Case Study: Metabolic Imaging

Deuterium metabolic imaging (DMI) has been used to map glucose and acetate metabolism in tumors and liver tissue. While not directly applied to this compound, analogous techniques could visualize the fate of deuterated D13223 in metabolic disorders.

Properties

IUPAC Name

N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O.ClH/c1-9(20)18-12-6-7-13(19-14(12)16)17-8-10-2-4-11(15)5-3-10;/h2-7H,8H2,1H3,(H,18,20)(H3,16,17,19);1H/i2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFKATSAUGOEKK-QZFMBAIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CNC2=NC(=C(C=C2)NC(=O)C)N)[2H])[2H])F)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675653
Record name N-[2-Amino-6-({[4-fluoro(~2~H_4_)phenyl]methyl}amino)pyridin-3-yl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216989-17-1
Record name N-[2-Amino-6-({[4-fluoro(~2~H_4_)phenyl]methyl}amino)pyridin-3-yl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2,3,5,6-Tetradeuterio-4-Fluorobenzylamine

Deuteration is achieved via hydrogen-deuterium exchange using deuterated solvents (e.g., D₂O) under acidic catalysis. A modified protocol from phase-transfer catalysis methods for fluorinated aromatics is adapted:

  • Reagents : 4-Fluorobenzylamine, D₂O (99.9% deuterium), HCl (catalyst)

  • Conditions : 120°C, 48 hours, sealed reactor

  • Outcome : >98% deuteration at positions 2,3,5,6 confirmed by mass spectrometry

Pyridine Ring Functionalization

The pyridine core is assembled through a Buchwald-Hartwig amination to introduce the amino group at position 2:

ParameterValueSource
CatalystPd(OAc)₂/XantphosAdapted from
SolventToluene
Temperature100°C
Yield85%

Subsequent alkylation with deuterated 4-fluorobenzylamine employs microwave-assisted synthesis to enhance reaction efficiency:

  • Molar ratio : 1:1.2 (pyridine:benzylamine)

  • Solvent : Acetonitrile

  • Time : 30 minutes at 150°C

Acetylation and Salt Formation

The terminal amine undergoes acetylation using acetic anhydride in glacial acetic acid, followed by HCl treatment to precipitate the hydrochloride salt:

StepConditionsPurity (HPLC)
Acetylation0°C, 2 hours, stoichiometric Ac₂O97.2%
Salt formationHCl gas in Et₂O, 1 hour99.1%

Optimization of Reaction Conditions

Deuteration Efficiency

Comparative analysis of deuteration methods:

MethodDeuterium IncorporationByproducts
H-D exchange (D₂O/HCl)98.5%<1%
LiAlD₄ reduction95.2%3% halides
Catalytic deuteration89.7%5% isomers

The H-D exchange method is preferred for minimal byproduct generation.

Methylation Agent Selection

Source demonstrates that methyl p-toluenesulfonate outperforms methyl iodide in N-methylation:

AgentYieldPurityReaction Time
Methyl p-toluenesulfonate83%99.7%4 hours
Methyl iodide68%95.2%6 hours

The superior leaving group ability of p-toluenesulfonate enhances reaction kinetics.

Industrial-Scale Considerations

Solvent Recycling

Toluene and acetonitrile are recovered via fractional distillation, achieving 92% solvent reuse per batch.

Catalytic System Longevity

Pd/Xantphos catalysts maintain 80% activity after 10 cycles when regenerated with trimethylamine N-oxide.

Challenges and Solutions

Isotopic Dilution

Challenge : Protium contamination during workup reduces deuterium content.
Solution : Implement strict anhydrous conditions and deuterated quenching agents (e.g., DCl in D₂O).

Regioselectivity in Pyridine Functionalization

Challenge : Competing amination at position 4.
Solution : Use sterically hindered ligands (Xantphos) to favor position 2 .

Chemical Reactions Analysis

Types of Reactions: D 13223-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes .

Major Products Formed: The major products formed from these reactions include various deuterated analogs of Flupirtine, which are used for further research and analysis .

Scientific Research Applications

Pharmacological Research

Mechanism of Action
As an active metabolite of Flupirtine, D-13223-d4 is involved in similar biochemical pathways that mediate analgesic effects. It acts primarily on the central nervous system by modulating neurotransmitter systems, particularly those related to pain perception and inflammation .

Pharmacokinetics Studies
Research using D-13223-d4 has focused on its pharmacokinetic profile in animal models. Studies have shown that the stable isotope labeling allows for precise tracking of the compound in biological systems, facilitating a better understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics. This is particularly important in evaluating the safety and efficacy of Flupirtine and its metabolites.

Drug Development

Analytical Chemistry
The compound's stable isotope labeling makes it an excellent candidate for use in analytical chemistry methods such as mass spectrometry. This application aids in the quantification of drug levels in biological samples and the identification of metabolic pathways.

Biomarker Discovery
D-13223-d4 can be used as a biomarker in clinical studies to assess the pharmacological effects of Flupirtine. Its presence can indicate metabolic activity and therapeutic efficacy in patient populations .

Neuropharmacology

Neuroprotective Effects
Studies have indicated that D-13223-d4 may exhibit neuroprotective properties similar to those observed with Flupirtine. Research has explored its potential role in neurodegenerative conditions by evaluating its effects on neuronal survival and apoptosis modulation .

Case Studies
Recent investigations have demonstrated that D-13223-d4 can modulate inflammatory responses in neuronal cells, which may contribute to its neuroprotective effects. For instance, experiments showed reduced levels of pro-inflammatory cytokines when treated with this compound, suggesting its utility in managing neuroinflammation .

Clinical Applications

Pain Management
Given its origin as a metabolite of Flupirtine, D-13223-d4 is relevant in studies focusing on pain management strategies. Its effectiveness as an analgesic without the side effects commonly associated with opioids makes it a subject of interest for developing new pain relief therapies.

Cancer Research
Emerging evidence suggests that compounds related to D-13223-d4 may have applications in cancer research due to their ability to influence apoptotic pathways. Researchers are investigating how this compound can selectively induce apoptosis in cancer cells while protecting healthy cells .

Mechanism of Action

D 13223-d4 exerts its effects by interacting with specific molecular targets and pathways in the body. It is known to modulate the activity of certain ion channels and receptors, leading to its analgesic and neuroprotective effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve the modulation of potassium channels and NMDA receptors .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Flupirtine (Ethyl Carbamate Derivative)
  • Structure: N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamic acid ethyl ester.
  • Key Differences :
    • Flupirtine contains a carbamate group (ethyl ester) at position 3, whereas the deuterated compound has an acetamide group .
    • Flupirtine lacks deuterium substitution in the fluorophenyl ring.
  • Pharmacology : Acts as a KCNQ2/3 channel opener, reducing neuronal excitability and providing analgesic effects .
  • Metabolism : Rapidly metabolized to the acetamide derivative (D 13223), which retains partial activity .
Flupirtine Metabolite (D 13223, Non-Deuterated)
  • Structure: N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide hydrochloride.
  • Key Differences :
    • Structurally identical to the deuterated compound but lacks deuterium substitution.
  • Role : Major active metabolite of flupirtine, contributing to prolonged pharmacological effects .
N-(7-Methyl-2-phenylamino-thienopyrimidinone)acetamide (Compound 24, )
  • Structure: Features a thieno[2,3-d]pyrimidine core instead of a pyridine ring.
  • Key Differences: Contains a sulfur atom in the heterocyclic ring and a methyl group at position 6. No fluorophenyl or deuterium substitution.
  • Application : Synthesized for kinase inhibition studies, unrelated to KCNQ modulation .

Pharmacological and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Target Metabolic Stability
Deuterated Compound C₁₄H₁₂D₄ClFN₄O 314.78 Deutero-fluorophenyl, acetamide KCNQ channels (presumed) High (deuteration reduces CYP-mediated metabolism)
Flupirtine C₁₅H₁₇FN₄O₂ 304.32 Ethyl carbamate, fluorophenyl KCNQ2/3 channels Moderate (rapidly metabolized to D 13223)
Flupirtine Metabolite (D 13223) C₁₄H₁₆ClFN₄O 310.76 Acetamide, fluorophenyl KCNQ channels (partial) Lower than deuterated form
Compound 11d () C₃₀H₂₄ClFN₄O₃S 581.05 Thiazolidinone, tetrahydronaphthalene Anticancer targets Not reported
Key Observations:

Deuterium Impact : The deuterated compound exhibits ~4 g/mol higher molecular weight and enhanced metabolic stability compared to D 13223, making it suitable for tracer studies .

Structural-Activity Relationship (SAR): Replacement of flupirtine’s carbamate with acetamide (as in D 13223 and the deuterated compound) reduces esterase-mediated hydrolysis, extending half-life .

Therapeutic Scope: While flupirtine and its derivatives target KCNQ channels, pyridine-thiazolidinone hybrids (e.g., ) are designed for anticancer applications, highlighting structural versatility .

Biological Activity

N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride is a significant metabolite of Flupirtine, a non-opioid analgesic. Its unique structure and isotopic labeling make it a valuable compound for studying various biological activities and mechanisms.

Chemical Structure and Properties

The compound's molecular formula is C14H16ClFN4OC_{14}H_{16}ClFN_{4}O with a molecular weight of approximately 314.78 g/mol. The presence of deuterium in its structure allows for enhanced tracking in metabolic studies, making it particularly useful in pharmacokinetic research.

PropertyValue
IUPAC NameThis compound
CAS Number1216989-17-1
Molecular FormulaC14H16ClFN4O
Molecular Weight314.78 g/mol

Research indicates that this compound exhibits multiple biological activities attributed to its interaction with various receptors and enzymes. It primarily operates through:

  • Modulation of Ion Channels : Similar to Flupirtine, it may influence ion channel activity, particularly in neuronal tissues.
  • Neuroprotective Effects : The compound has shown potential neuroprotective properties, which could be beneficial in conditions such as neuropathic pain and neurodegeneration.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

Cytotoxicity and Antitumor Effects

In vitro studies have demonstrated that this compound can induce apoptosis in several cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), HT29 (colon cancer), and NCI-H522 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 0.1 µM to 0.5 µM across different cell lines, indicating potent antitumor activity.

Case Studies

  • Study on MCF7 Cells : A study reported a significant reduction in cell viability upon treatment with the compound, suggesting its potential as an anticancer agent.
  • Neuroprotective Study : In animal models of neuropathic pain, administration of the compound resulted in reduced pain sensitivity and improved motor function.

Pharmacokinetics and Metabolism

Due to its stable isotope labeling with deuterium, the pharmacokinetic profile of this compound can be studied with high precision:

  • Absorption : Rapidly absorbed after administration.
  • Distribution : Exhibits a wide distribution throughout body tissues.
  • Metabolism : Primarily metabolized in the liver with several active metabolites contributing to its overall pharmacological effects.

Q & A

Basic Research Questions

Q. How can the synthesis of this deuterated compound be optimized to ensure high isotopic purity?

  • Methodological Answer : Utilize deuterated starting materials (e.g., 2,3,5,6-tetradeutero-4-fluorobenzylamine) in substitution reactions under alkaline conditions to minimize proton exchange. Monitor reaction pH and temperature to avoid isotopic dilution. Purification via column chromatography with deuterated solvents (e.g., D₂O or DMSO-d₆) can preserve isotopic integrity. Characterization via mass spectrometry (HRMS) and deuterium NMR (if accessible) confirms isotopic enrichment .

Q. What analytical techniques are critical for confirming the structural integrity and deuteration pattern?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Detects isotopic clusters to verify deuterium incorporation (e.g., molecular ion peaks at m/z corresponding to +4 Da for tetradeutero groups) .
  • ¹H NMR and ²H NMR : Identify residual protons in deuterated regions and confirm substitution sites.
  • HPLC-PDA : Assess purity and detect non-deuterated byproducts.
  • FT-IR : Validate functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers design a stability study to evaluate deuterium retention under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability tests at elevated temperatures (40°C, 75% RH) and analyze samples periodically via LC-MS. Compare deuterium content against a non-deuterated control. Use Arrhenius modeling to predict shelf-life. Stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) can identify degradation pathways .

Advanced Research Questions

Q. How to resolve conflicting data on isotopic effects in kinetic studies of this compound’s metabolic pathways?

  • Methodological Answer :

  • Comparative In Vitro Assays : Use human liver microsomes (HLM) or hepatocytes to compare metabolic rates between deuterated and non-deuterated analogs. Quantify metabolites via LC-MS/MS.
  • Isotope Effect Analysis : Calculate kinetic isotope effects (KIE) for CYP450-mediated reactions. A KIE >1 indicates deuteration slows metabolism.
  • Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies and validate experimental KIEs .

Q. What strategies can be employed to study structure-activity relationships (SAR) when modifying the deuterated phenyl or pyridine moieties?

  • Methodological Answer :

  • Fragment-Based Design : Synthesize analogs with incremental substitutions (e.g., varying deuterium positions or fluorine replacement) and test in target-specific assays (e.g., enzyme inhibition).
  • Molecular Dynamics Simulations : Model interactions between modified ligands and target proteins (e.g., kinases or GPCRs) to predict binding affinities.
  • Free-Wilson Analysis : Statistically correlate structural changes with bioactivity data to identify critical substituents .

Q. How to address discrepancies in bioavailability data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro permeability (Caco-2 assays), plasma protein binding, and metabolic clearance data to predict in vivo exposure.
  • Cross-Species Pharmacokinetic Studies : Compare rodent and human pharmacokinetics to identify species-specific absorption barriers (e.g., efflux transporters).
  • Tissue Distribution Imaging : Use radiolabeled (³H/¹⁴C) or fluorescent-tagged analogs to track compound localization .

Methodological Frameworks

  • Experimental Design : Align with Guiding Principle 2 ( ) by linking studies to pharmacokinetic theories (e.g., deuterium’s impact on metabolic stability) or isotopic effect principles.
  • Data Contradiction Analysis : Replicate experiments under controlled variables (e.g., pH, solvent polarity) and apply statistical tools (ANOVA, Bland-Altman plots) to isolate confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.